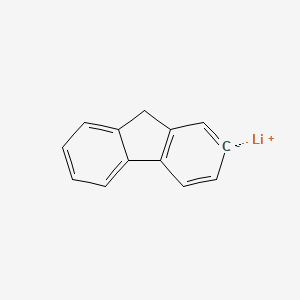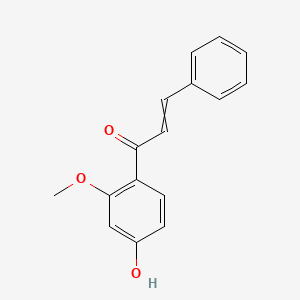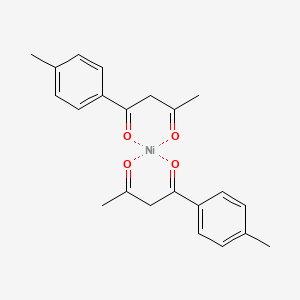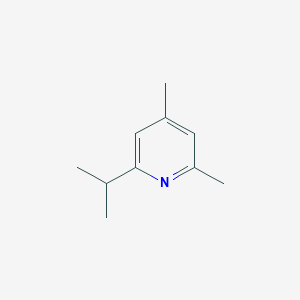![molecular formula C11H18GeP B14649468 Dimethyl[3-(phenylphosphanyl)propyl]germyl CAS No. 54770-07-9](/img/structure/B14649468.png)
Dimethyl[3-(phenylphosphanyl)propyl]germyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[3-(phenylphosphanyl)propyl]germyl is an organogermanium compound that features a germanium atom bonded to a dimethyl group and a 3-(phenylphosphanyl)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[3-(phenylphosphanyl)propyl]germyl typically involves the reaction of a germanium precursor with a phosphanylpropyl derivative. One common method is the reaction of dimethylgermanium dichloride with 3-(phenylphosphanyl)propyl lithium under an inert atmosphere. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[3-(phenylphosphanyl)propyl]germyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The phenylphosphanyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield germanium dioxide, while reduction can produce germane (GeH4).
Aplicaciones Científicas De Investigación
Dimethyl[3-(phenylphosphanyl)propyl]germyl has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-germanium complexes.
Biology: Research is ongoing to explore its potential biological activity and its effects on cellular processes.
Medicine: The compound is being investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of advanced materials, including semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism by which dimethyl[3-(phenylphosphanyl)propyl]germyl exerts its effects involves its ability to form stable complexes with metals and other compounds. The germanium atom can coordinate with various ligands, while the phenylphosphanyl group can participate in electron transfer processes. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylgermanium dichloride: A precursor used in the synthesis of dimethyl[3-(phenylphosphanyl)propyl]germyl.
Triphenylphosphine: A similar phosphine compound used in coordination chemistry.
Germane (GeH4): A simple germanium hydride used in semiconductor manufacturing.
Uniqueness
This compound is unique due to its combination of germanium and phosphanyl groups, which provides distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination and electron transfer capabilities.
Propiedades
Número CAS |
54770-07-9 |
|---|---|
Fórmula molecular |
C11H18GeP |
Peso molecular |
253.86 g/mol |
InChI |
InChI=1S/C11H18GeP/c1-12(2)9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 |
Clave InChI |
SRAXXATWRXAKJY-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)CCCPC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)



![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)


![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)


